molecular formula C8H11ClO B13811761 2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)-

2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)-

Cat. No.: B13811761
M. Wt: 158.62 g/mol
InChI Key: XZZAFFXDNWYEPQ-UHFFFAOYSA-N
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Description

2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- is an organic compound with the molecular formula C8H11ClO It is a derivative of acetone, where one of the hydrogen atoms is replaced by a chlorine atom and another hydrogen atom is replaced by a cyclopentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of 2-cyclopenten-1-one with chloroacetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while addition reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-chloro-3-(2-cyclopenten-1-yl)- is unique due to the presence of both a chlorine atom and a cyclopentenyl group

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

1-chloro-3-cyclopent-2-en-1-ylpropan-2-one

InChI

InChI=1S/C8H11ClO/c9-6-8(10)5-7-3-1-2-4-7/h1,3,7H,2,4-6H2

InChI Key

XZZAFFXDNWYEPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CC(=O)CCl

Origin of Product

United States

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